(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine
Description
The compound "(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine" is a Schiff base characterized by a methanimine (-CH=N-) linkage connecting two aromatic systems: a 4-chloro-3-nitrophenyl group and a 1,3-benzoxazole moiety substituted with a 3-iodophenyl ring.
Properties
CAS No. |
5793-83-9 |
|---|---|
Molecular Formula |
C20H11ClIN3O3 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11ClIN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H |
InChI Key |
LLWHGMCZSAZKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-iodophenyl)-1,3-benzoxazol-5-amine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The target compound’s nitro and chloro substituents enhance electrophilicity compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups in analogues . This may reduce solubility in polar solvents but increase stability in acidic conditions.
- Heterocyclic Influence: The benzoxazole ring in the target compound contrasts with indole (e.g., compound 81h) or quinoline scaffolds . Benzoxazole’s rigidity and aromaticity could enhance π-π stacking interactions in solid-state applications.
Spectroscopic and Crystallographic Characterization
- Configuration Confirmation : The (E)-configuration of the imine bond is typically confirmed via X-ray crystallography, as demonstrated for structurally related compounds .
- NMR Trends : Deshielding effects from nitro and iodo groups would distinctively shift aromatic proton signals compared to methoxy or fluoro analogues .
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